4-(2,3-Dichlorophenoxy)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,3-dichlorophenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-1-4-8(10(7)12)15-6-2-5-9(13)14/h1,3-4H,2,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHXERSBJVBFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339780 | |
| Record name | 4-(2,3-Dichlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-59-4 | |
| Record name | 4-(2,3-Dichlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Studies of 4 2,3 Dichlorophenoxy Butanoic Acid
Chemical Synthesis Pathways and Optimized Reaction Conditions
The principal route for synthesizing 4-(2,3-dichlorophenoxy)butanoic acid and related compounds is through etherification, a cornerstone of organic chemistry.
Etherification Reactions in Butanoic Acid Synthesis
The most common method for creating the ether linkage in phenoxyalkanoic acids is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. For the synthesis of this compound, the pathway involves the reaction of a 2,3-dichlorophenate salt with a molecule containing a four-carbon chain and a suitable leaving group.
Two primary variations of this synthesis are prevalent:
Reaction with a Halo-Butanoate: In this method, the sodium or potassium salt of 2,3-dichlorophenol (B42519) is reacted with an ester of a 4-halobutanoic acid, such as ethyl 4-bromobutanoate. The phenoxide ion displaces the bromide in an SN2 reaction. The reaction is typically carried out in a polar aprotic solvent like acetone. Subsequent hydrolysis of the resulting ester with a base (e.g., sodium hydroxide), followed by acidification, yields the final carboxylic acid. nih.gov
Reaction with γ-Butyrolactone: A widely used industrial method involves heating an alkali metal salt of the corresponding phenol (B47542) with γ-butyrolactone. google.comwikipedia.org This process is often performed under anhydrous or near-anhydrous conditions at elevated temperatures, typically between 140 and 210 °C. To achieve anhydrous conditions, water from the initial phenoxide formation can be removed by azeotropic distillation with an entraining liquid like n-butanol or xylene before the addition of the lactone. google.com
The table below summarizes typical conditions for these etherification reactions, based on syntheses of analogous phenoxybutanoic acids.
| Reactant 1 | Reactant 2 | Base / Catalyst | Solvent | Temperature (°C) | Time (h) | Reference |
| 3-Methoxyphenol | Ethyl 4-bromobutanoate | Cesium Carbonate | Acetone | Reflux (~56) | 28 | nih.gov |
| 2,4-Dichlorophenol (B122985) | γ-Butyrolactone | Sodium Hydroxide | n-Butanol (entrainer) | 140 - 210 | Not Specified | google.com |
| Phenol | Benzyl Chloride | Sodium Hydride | Tetrahydrofuran (THF) | Not Specified | Not Specified | masterorganicchemistry.com |
| 2-Naphthol | n-Bromobutane | Sodium Hydroxide | Ethanol | Reflux (~78) | Not Specified | youtube.com |
Catalytic Approaches in Phenoxybutanoic Acid Derivatization
To overcome the challenges of reacting reagents in separate, immiscible phases (e.g., an aqueous phenoxide solution and an organic alkyl halide), phase-transfer catalysis (PTC) is a powerful tool. fzgxjckxxb.com PTC enhances reaction rates, allows for milder conditions, and can improve yields, aligning with green chemistry principles. fzgxjckxxb.combiomedres.us
In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride) or a phosphonium (B103445) salt, facilitates the transfer of the 2,3-dichlorophenoxide anion from the aqueous phase into the organic phase. biomedres.usoperachem.com Once in the organic phase, the "naked" and highly reactive anion can efficiently react with the alkylating agent (e.g., ethyl 4-bromobutanoate). This avoids the need for harsh solvents or anhydrous conditions. crdeepjournal.org
| Catalytic Approach | Catalyst Example | Mechanism | Advantages |
| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium Salts (e.g., R₄N⁺Cl⁻) | Transfers phenoxide anion from aqueous to organic phase, increasing reactivity. operachem.com | Milder conditions, increased rates, no need for anhydrous solvents, reduced by-products. fzgxjckxxb.com |
| Ullmann Condensation (for diaryl ethers) | Copper Salts / Copper Powder | Facilitates aryl-aryl ether bond formation via a copper-catalyzed nucleophilic aromatic substitution. researchgate.net | Enables the synthesis of diaryl ethers, which is difficult via standard Williamson synthesis. |
Derivatization Strategies for Analog Generation and Functional Modification
The basic structure of this compound can be systematically modified to generate a library of related compounds for research into structure-activity relationships (SAR) and mechanistic studies. nih.gov
Synthesis of Esters and Salts for Research Applications
The carboxylic acid moiety is a prime site for simple derivatization.
Salt Formation: The acid can be readily converted to its corresponding carboxylate salt by neutralization with an appropriate inorganic or organic base (e.g., sodium hydroxide, potassium hydroxide, or amines). These salts often exhibit different solubility profiles, which is useful for various applications.
Esterification: Esters are commonly prepared for research purposes, often to modify the compound's lipophilicity or to serve as a pro-drug. Standard methods include:
Fischer Esterification: Reacting the carboxylic acid with an alcohol (e.g., ethanol, methanol) under acidic catalysis (e.g., sulfuric acid).
Alkylation of the Carboxylate: Reacting the carboxylate salt with an alkyl halide.
Acid Chloride Route: Converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an alcohol. This is a highly efficient method for producing esters.
Design and Preparation of Structurally Modified Analogues for Mechanistic Studies
Creating structurally modified analogues is crucial for understanding how chemical structure correlates with biological or chemical function. nih.govmdpi.com For a molecule like this compound, several strategies can be employed:
Aromatic Ring Modification: The position, number, and nature of the substituents on the phenyl ring can be altered. For instance, analogs could be synthesized using different dichlorophenol isomers (e.g., 2,5-dichloro, 3,4-dichloro) or phenols with different halogen (F, Br, I) or alkyl groups. This helps to probe the electronic and steric requirements of molecular interactions.
Alkanoic Acid Chain Variation: The length and branching of the butyric acid side-chain can be changed. Synthesizing phenoxyacetic, phenoxypropionic, or phenoxyhexanoic acid analogues would reveal the importance of the chain length.
Ether Linkage Bioisosteres: The ether oxygen can be replaced with other functional groups of similar size and electronic properties (bioisosteres), such as a sulfur atom (thioether) or an amino group (secondary amine), to assess the role of the ether linkage.
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. acs.org The synthesis of this compound can be made more efficient and sustainable by incorporating green chemistry principles.
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields. rasayanjournal.co.inarxiv.org Microwave-assisted Ullmann condensations and other nucleophilic substitutions have been shown to be highly effective, often under solvent-free conditions. researchgate.netnih.gov
Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Green chemistry encourages the use of water, supercritical fluids, or ionic liquids. As noted, PTC allows for the use of water as a primary solvent, significantly reducing organic solvent waste. fzgxjckxxb.com
Catalysis: The use of catalysts, such as the phase-transfer catalysts mentioned previously, is inherently green. Catalysts are used in small amounts and increase reaction efficiency, reducing energy consumption and waste generation by minimizing by-product formation. biomedres.us
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Alternative Energy Source | Microwave Irradiation | Drastically reduced reaction times, potential for higher yields, and lower energy consumption. researchgate.netrasayanjournal.co.in |
| Safer Solvents & Conditions | Phase-Transfer Catalysis (PTC) | Allows use of water as a solvent, reduces need for hazardous organic solvents and anhydrous conditions. fzgxjckxxb.com |
| Catalysis | Use of PTC or other catalysts | Increases reaction efficiency, lowers activation energy, minimizes by-products, and allows for catalyst recycling. biomedres.us |
| Atom Economy | Solvent-Free Reactions | Maximizes the incorporation of reactant atoms into the final product, generating minimal waste. researchgate.net |
Biochemical and Molecular Mechanisms of Action of 4 2,3 Dichlorophenoxy Butanoic Acid in Plant Systems
Pro-Auxin Conversion and Bioactivation Pathways within Plant Tissues
4-(2,3-Dichlorophenoxy)butanoic acid is classified as a pro-auxin, meaning it must undergo bioactivation within susceptible plant species to become herbicidally active. This process involves the shortening of its four-carbon butanoic acid side chain to a two-carbon acetic acid side chain, converting it to the highly active auxin mimic, 2,3-dichlorophenoxyacetic acid. This conversion is a critical determinant of the compound's selectivity, as plants that are unable to perform this metabolic step efficiently are resistant to its effects. The primary mechanism for this bioactivation is peroxisomal β-oxidation. nih.gov
The conversion of phenoxybutanoic acids to their active phenoxyacetic acid counterparts occurs through the β-oxidation pathway, a metabolic process that systematically breaks down fatty acid chains. youtube.com In plants, this process takes place primarily within specialized organelles called peroxisomes. researchgate.netnih.gov The butanoic acid side chain of this compound undergoes two successive rounds of β-oxidation, which removes two carbon atoms, yielding the acetic acid analogue. This process is analogous to the β-oxidation of natural fatty acids, involving a sequence of enzymatic reactions. researchgate.netnih.gov The localization of this process within the peroxisome is a key feature of this bioactivation pathway. nih.govyoutube.com
The shortening of the butanoic acid side chain is accomplished by a series of enzymes within the peroxisomal β-oxidation spiral. nih.gov While the specific enzymes acting on this compound have not been individually characterized, the process is understood to follow the classical β-oxidation pathway.
Table 1: Key Enzymatic Steps in Peroxisomal β-Oxidation
| Step | Enzyme Class | Function |
| 1. Activation | Acyl-CoA Synthetase | Attaches Coenzyme A to the butanoic acid side chain. |
| 2. Dehydrogenation | Acyl-CoA Oxidase | Introduces a double bond between the α and β carbons. nih.gov |
| 3. Hydration | Enoyl-CoA Hydratase | Adds a water molecule across the double bond. |
| 4. Dehydrogenation | Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. |
| 5. Thiolytic Cleavage | Thiolase | Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened phenoxyacyl-CoA. nih.gov |
This cycle repeats to shorten the side chain from four carbons to two, completing the bioactivation. It is important to distinguish this bioactivation from the actions of other enzyme families like GH3 acyl acid amido synthetases. GH3 enzymes are typically involved in auxin homeostasis by conjugating active auxins, such as IAA, to amino acids, which generally leads to their inactivation or storage, rather than the bioactivation of a pro-herbicide.
Metabolism and Biotransformation Pathways of 4 2,3 Dichlorophenoxy Butanoic Acid in Environmental Compartments
Photolytic and Hydrolytic Degradation Mechanisms
General Principles of Hydrolysis of Phenoxyalkanoic Acid Ester Derivatives and Salts
Hydrolysis of Ester Derivatives:
The hydrolysis of phenoxyalkanoic acid esters is a primary degradation pathway in aqueous environments. This reaction involves the cleavage of the ester bond, yielding the parent carboxylic acid and the corresponding alcohol. The rate of this transformation is significantly influenced by the pH of the surrounding medium.
Generally, the hydrolysis of these esters is slow under acidic conditions but accelerates significantly in neutral to alkaline (basic) conditions. For instance, studies on 2,4-D esters have shown that hydrolysis is often the main pathway for their transformation in natural waters due to the rapid rates observed in basic solutions researchgate.net. In soil, various esters of 2,4-D have been observed to hydrolyze very rapidly under non-sterile conditions, with over 72% conversion within 72 hours researchgate.net. The ethyl hexyl form of 2,4-D, for example, is rapidly hydrolyzed in both soil and water to the parent 2,4-D acid wikipedia.org.
The structure of the ester itself also plays a role. For phenoxy acids in general, esters of alkoxylated alcohols, especially those with an ether bond close to the carboxyl group, tend to hydrolyze more quickly than esters of simple aliphatic alcohols researchgate.net.
Hydrolysis of Salts:
Salt formulations of phenoxyalkanoic acids, such as amine or sodium salts, are designed to be readily soluble in water. In an aqueous environment, these salts dissociate rapidly, releasing the anionic form of the parent acid and the corresponding cation (e.g., a protonated amine or a sodium ion) nih.gov. This dissociation is typically a very fast process and is a prerequisite for subsequent degradation pathways. For example, the dimethylamine (DMA) salt of 2,4-D quickly dissociates, leaving the 2,4-D acid to undergo further degradation researchgate.net.
Factors Influencing Hydrolysis:
pH: As mentioned, pH is a dominant factor. The rate of hydrolysis for esters is significantly faster in alkaline waters.
Temperature: Like most chemical reactions, the rate of hydrolysis generally increases with higher temperatures.
Environmental Dynamics and Transport Mechanisms of 4 2,3 Dichlorophenoxy Butanoic Acid
Mobility and Leaching Potential in Soil Profiles
The mobility of a compound in soil, and its subsequent potential to leach into groundwater, is governed by its adsorption characteristics to soil particles. Factors such as soil composition (organic matter content, clay content), pH, and the chemical's own properties (like its soil organic carbon-water (B12546825) partitioning coefficient, Koc) are determinant.
A thorough search for studies and data pertaining to the soil mobility and leaching of 4-(2,3-Dichlorophenoxy)butanoic acid did not yield any specific results. There are no available experimental or modeled data for its Koc value, adsorption/desorption isotherms, or soil column leaching studies.
Interactive Data Table: Soil Mobility Parameters
The following table is interactive. Click on the headers to sort the data.
| Parameter | Value | Source |
|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | No data available | N/A |
| Adsorption Coefficient (Kd) | No data available | N/A |
Transport and Distribution in Aquatic Systems
Once a compound enters an aquatic environment, its transport and distribution are influenced by its water solubility, potential for hydrolysis, photolysis, and partitioning into sediment.
No specific information regarding the behavior of this compound in aquatic systems was found. Data on its solubility in water under various conditions, its rate of degradation by light (photolysis), or its tendency to bind to aquatic sediments are not present in the reviewed literature.
Interactive Data Table: Aquatic Transport Parameters
The following table is interactive. Click on the headers to sort the data.
| Parameter | Value | Source |
|---|---|---|
| Water Solubility | No data available | N/A |
| Hydrolysis Half-life | No data available | N/A |
| Aquatic Photolysis Half-life | No data available | N/A |
Volatilization and Atmospheric Transport Considerations
The tendency of a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is determined by its vapor pressure and Henry's Law constant. These parameters indicate how a compound partitions between the gas phase and the condensed phases (water, soil).
There are no published data on the vapor pressure or Henry's Law constant for this compound. Consequently, its potential for volatilization from soil or water and subsequent long-range atmospheric transport cannot be assessed.
Interactive Data Table: Volatilization Potential
The following table is interactive. Click on the headers to sort the data.
| Parameter | Value | Source |
|---|---|---|
| Vapor Pressure | No data available | N/A |
Persistence and Dissipation in Various Environmental Matrices
The persistence of a compound in the environment is a measure of its resistance to degradation. Dissipation is the result of various processes including biotic (microbial degradation) and abiotic (photolysis, hydrolysis) pathways. The half-life of a compound is a common metric used to quantify its persistence in matrices like soil and water.
No studies detailing the persistence or dissipation rates of this compound in soil, water, or sediment were identified. Information on its aerobic and anaerobic degradation half-lives, which are crucial for understanding its environmental persistence, is not available. While the metabolism of the related compound 4-(2,4-Dichlorophenoxy)butanoic acid involves beta-oxidation to form (2,4-dichlorophenoxy)acetic acid (2,4-D), it cannot be assumed that this compound follows an identical pathway with similar kinetics.
Interactive Data Table: Environmental Persistence
The following table is interactive. Click on the headers to sort the data.
| Matrix | Half-life (t½) | Degradation Pathway | Source |
|---|---|---|---|
| Aerobic Soil | No data available | No data available | N/A |
| Anaerobic Soil | No data available | No data available | N/A |
| Aquatic (Aerobic) | No data available | No data available | N/A |
Advanced Analytical Techniques for the Detection and Quantification of 4 2,3 Dichlorophenoxy Butanoic Acid and Its Metabolites
Chromatographic Methods for Separation and Identification
Chromatographic techniques are the cornerstone for the analysis of 4-(2,3-dichlorophenoxy)butanoic acid, providing the necessary separation from complex sample components and enabling precise identification and quantification.
Gas Chromatography (GC) with Electron Capture Detection (ECD)
Gas chromatography (GC) coupled with an electron capture detector (ECD) is a highly sensitive method for the analysis of halogenated compounds like this compound. usgs.govusgs.gov The ECD is particularly responsive to electrophilic functional groups, such as the chlorine atoms present in the analyte, allowing for very low detection limits. usgs.govusgs.gov
Due to the low volatility of the acidic form of the herbicide, a derivatization step is necessary to convert it into a more volatile ester form, typically a methyl ester. scioninstruments.comnih.gov This process enhances its thermal stability and chromatographic performance. nih.gov Common derivatizing agents include diazomethane (B1218177) or dimethylformamide dimethyldiacetal (Methyl-8). scioninstruments.comnih.gov The use of dual columns with simultaneous dual ECD analysis can provide confirmation of the analyte's identity. scioninstruments.com
While highly sensitive, GC-ECD can be susceptible to interferences from other halogenated compounds present in the sample matrix. usgs.govusgs.gov Therefore, meticulous sample cleanup is often required to minimize matrix effects and ensure accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation and Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) offers a higher degree of specificity compared to GC-ECD, making it an excellent tool for the confirmation of this compound and the identification of its metabolites. nih.govnih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. nih.gov
Similar to GC-ECD, a derivatization step is required to make the analytes amenable to GC analysis. nih.gov The resulting mass spectra can be compared to spectral libraries for positive identification. nih.gov GC-MS is particularly valuable for metabolite profiling, as it can help elucidate the structures of transformation products formed in various environmental compartments. scilit.comresearchgate.net For instance, GC-MS has been used to identify metabolites of similar phenoxy herbicides, such as 2,4-dichlorophenol (B122985) (2,4-DCP) and 4-chlorophenol (B41353) (4-CP), in soil and water samples. researchgate.netnih.govresearchgate.net
The selection of appropriate ions for monitoring (selected ion monitoring, SIM) can enhance the sensitivity and selectivity of the GC-MS analysis, allowing for the detection of trace levels of the target compounds.
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS/MS)
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and versatile technique for the analysis of acidic herbicides, including this compound. lcms.czwaters.com A significant advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation and reducing analysis time. lcms.czwaters.com
The separation is achieved on a liquid chromatography column, and the eluent is introduced into the mass spectrometer. nih.gov The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. mdpi.com In MS/MS, a specific parent ion is selected, fragmented, and then one or more characteristic product ions are monitored. This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interference, leading to very low limits of detection. nih.gov
LC-MS/MS methods have been successfully developed for the simultaneous analysis of a wide range of acidic herbicides in various matrices, including water and food products. lcms.cznih.gov The technique's high sensitivity allows for detection at levels compliant with regulatory limits. mdpi.com
Table 1: Comparison of Chromatographic Methods
| Technique | Principle | Derivatization | Selectivity | Sensitivity | Primary Application |
|---|---|---|---|---|---|
| GC-ECD | Separates volatile compounds; ECD detects halogenated compounds. usgs.govusgs.gov | Required (e.g., methylation) to increase volatility. scioninstruments.comnih.gov | Good for halogenated compounds, but can have interferences. usgs.govusgs.gov | Very high for halogenated compounds. usgs.govusgs.gov | Routine monitoring of known chlorinated herbicides. |
| GC-MS | Separates volatile compounds; MS identifies by mass-to-charge ratio. nih.govnih.gov | Required to increase volatility and thermal stability. nih.gov | Very high, provides structural information for confirmation. nih.gov | High, especially in SIM mode. | Confirmation of identity and metabolite profiling. scilit.comresearchgate.netresearchgate.net |
| LC-MS/MS | Separates compounds in liquid phase; MS/MS for specific detection. lcms.czwaters.com | Generally not required. lcms.czwaters.com | Extremely high due to MRM. nih.gov | Very high, allows for ultra-trace analysis. mdpi.com | Multi-residue analysis in complex matrices. lcms.cznih.gov |
Sample Preparation and Derivatization Procedures for Complex Matrices
The successful analysis of this compound and its metabolites from complex environmental samples hinges on effective sample preparation. This critical step involves extracting the analytes from the matrix and preparing them for instrumental analysis.
Extraction Techniques from Plant, Soil, and Water Samples
The choice of extraction technique depends on the nature of the sample matrix.
Water Samples: For water samples, solid-phase extraction (SPE) is a commonly used technique. oup.comnih.gov The water sample is passed through a cartridge containing a solid sorbent that retains the analytes. oup.com The analytes are then eluted with a small volume of an organic solvent. oup.com Acidification of the water sample to a low pH (e.g., pH 2) is often necessary to ensure the acidic herbicide is in its neutral form, promoting its retention on the sorbent. nih.govoup.com Liquid-liquid extraction (LLE) with an organic solvent like ethyl ether or ethyl acetate (B1210297) is another established method. usgs.govnih.gov
Soil and Sediment Samples: Extraction from soil and sediment typically involves shaking or Soxhlet extraction with an appropriate solvent or solvent mixture. semanticscholar.org Alkaline solutions can be used to extract the acidic herbicides from the soil matrix. researchgate.net Microwave-assisted extraction (MAE) has been shown to be an efficient method, offering reduced extraction times. nih.gov
Plant Samples: For plant tissues, extraction often involves homogenization with a solvent mixture, such as acetonitrile (B52724) and water, sometimes with the addition of acid to aid in the release of the analytes. scispace.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and cleanup step, has been adapted for the analysis of acidic herbicides in fruits and vegetables. nih.gov
Hydrolysis and Derivatization for Enhanced Detection Sensitivity
To improve the analytical performance for certain techniques, especially GC-based methods, hydrolysis and derivatization are key steps.
Hydrolysis: In some matrices, particularly in plant and soil samples, this compound can be present as conjugates (e.g., esters or amides). nih.gov An alkaline hydrolysis step is often employed to break these conjugates and release the free acid form of the herbicide, ensuring the total residue is quantified. nih.govcapes.gov.br
Derivatization: As previously mentioned, derivatization is essential for GC analysis of acidic herbicides to increase their volatility and thermal stability. research-solution.comgcms.cz The most common method is esterification to form methyl esters. nih.gov Reagents used for this purpose include:
Diazomethane: A traditional and effective methylating agent, but it is also toxic and explosive. usgs.govnih.gov
Boron trifluoride-methanol (BF3-methanol): A widely used reagent that requires heating to complete the reaction. research-solution.com
Dimethylformamide dialkyl acetals (e.g., Methyl-8): Safer alternatives to diazomethane. scioninstruments.com
Pentafluorobenzyl bromide (PFBBr): This reagent forms derivatives that are highly sensitive to electron capture detection. research-solution.com
The choice of derivatization reagent and reaction conditions must be optimized to ensure complete conversion of the analyte to its derivative form for accurate and reproducible results. sigmaaldrich.com
Table 2: Summary of Sample Preparation and Derivatization
| Step | Purpose | Examples of Methods/Reagents | Applicable Matrices |
|---|---|---|---|
| Extraction | Isolate analytes from the sample matrix. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Soxhlet, Microwave-Assisted Extraction (MAE), QuEChERS. nih.govnih.govoup.comsemanticscholar.org | Water, Soil, Sediment, Plants. nih.govoup.comsemanticscholar.org |
| Hydrolysis | Release conjugated forms of the analyte. | Alkaline hydrolysis. nih.govcapes.gov.br | Plants, Soil. nih.gov |
| Derivatization | Increase volatility and detection sensitivity for GC analysis. | Diazomethane, BF3-methanol, Methyl-8, PFBBr. usgs.govscioninstruments.comnih.govresearch-solution.com | Extracts intended for GC-ECD or GC-MS analysis. |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 2,4-dichlorophenol |
| 4-chlorophenol |
| Acetonitrile |
| Diazomethane |
| Dimethylformamide dimethyldiacetal |
| Boron trifluoride-methanol |
| Pentafluorobenzyl bromide |
| Ethyl ether |
Electroanalytical Methods for Trace Analysis
Electroanalytical methods are a class of analytical techniques that utilize the measurement of potential (volts) and/or current (amperes) in an electrochemical cell to determine the concentration of an analyte. These methods are noted for their high sensitivity, low cost, and potential for miniaturization and in-situ analysis. For the trace analysis of this compound, which may not be directly electroactive under all conditions, derivatization is often a necessary preceding step to introduce an electroactive functional group, such as a nitro group.
The primary electroanalytical techniques applicable to the analysis of phenoxyalkanoic acid herbicides, and by extension this compound, include voltammetry and potentiometry.
Voltammetric Methods: Voltammetry involves applying a controlled potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte. Various voltammetric techniques can be employed, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), which offer enhanced sensitivity and resolution compared to classical linear sweep voltammetry.
Research on the structurally similar herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) provides a framework for the potential analysis of this compound. For instance, a common approach involves the nitration of the phenoxyacetic acid to create an electroactive nitro-derivative. researchgate.netscielo.org.za This derivative can then be reduced at an electrode, producing a measurable current. The reduction peak current is directly proportional to the concentration of the nitrated compound and, therefore, the original herbicide.
The choice of electrode is critical for the sensitivity and selectivity of the analysis. Various modified electrodes have been developed to enhance the electrochemical response. These include:
Bismuth Film Modified Screen-Printed Carbon Electrodes (BiF-SPCE): These electrodes have been shown to be effective for the determination of nitrated 2,4-D. scielo.org.za The bismuth film offers a non-toxic alternative to mercury electrodes and provides good sensitivity.
Boron-Doped Diamond (BDD) Electrodes: BDD electrodes are known for their wide potential window, low background current, and resistance to fouling, making them suitable for direct analysis in complex environmental samples. researchgate.netnih.gov
Graphite-Polyurethane Composite Electrodes: These have been used for the direct determination of 2,4-D in soil samples, demonstrating the feasibility of using composite materials for creating robust and low-cost sensors. researchgate.net
A study on 2,4-D demonstrated its determination via differential pulse polarography after conversion to its electroactive nitrated form. researchgate.net This method achieved a limit of detection of 5 µg L⁻¹. researchgate.net Another study using a bismuth film modified screen-printed carbon electrode reported a detection limit of 3.15 µM for nitrated 2,4-D. scielo.org.za
Potentiometric Methods: Potentiometry measures the potential difference between two electrodes in a solution at virtually zero current. Ion-selective electrodes (ISEs) are a type of potentiometric sensor that responds selectively to a specific ion in the presence of others. Research has demonstrated the development of ISEs for 2,4-D using ionic associates of basic dyes like fuchsine in a PVC membrane. analchemres.org These sensors can determine the analyte over a concentration range of 1 × 10⁻⁴ to 3 × 10⁻² M with a limit of detection around 10⁻⁵ M. analchemres.org Such an approach could be adapted for this compound by designing an appropriate ionophore that selectively binds to the target molecule.
Interactive Table 1: Examples of Electroanalytical Methods for Related Phenoxyalkanoic Acids
| Analytical Technique | Electrode Type | Analyte (Derivative) | Matrix | Limit of Detection (LOD) | Reference |
| Differential Pulse Polarography | Static Mercury Drop Electrode | Nitrated 2,4-D | Water, Soil | 5 µg/L | researchgate.net |
| Square Wave Voltammetry | Bismuth Film-SPCE | Nitrated 2,4-D | Water, Soil | 3.15 µM | scielo.org.za |
| Square Wave Voltammetry | Boron-Doped Diamond Electrode | 2,4-D | Water | 34 nmol/L | researchgate.net |
| Square Wave Voltammetry | Graphite-Polyurethane Composite | 2,4-D | Soil | 17.6 µg/L | researchgate.net |
| Potentiometry | PVC membrane ISE with Fuchsine | 2,4-D | Pesticide Formulations | 10⁻⁵ M | analchemres.org |
| Differential Pulse Voltammetry | Pencil Graphite Electrode | 2,4-D | Buffer Solution | 2.85 µg/mL | nih.gov |
Quality Assurance and Quality Control (QA/QC) in Environmental and Biological Analysis
A robust Quality Assurance/Quality Control (QA/QC) program is essential to ensure that analytical data are reliable, reproducible, and legally defensible. For the analysis of this compound in environmental and biological matrices, QA/QC procedures must be integrated into every step of the analytical process, from sample collection to final data reporting. ucf.eduok.gov
Key components of a QA/QC program include:
Quality Assurance Project Plan (QAPP): A QAPP is a formal document that outlines the procedures a project will use to ensure the data it collects and analyzes meet the project's requirements. climatejusticealliance.org It details the project organization, objectives, and specific QA/QC activities. climatejusticealliance.org
Sample Management: This includes proper sample collection, labeling, preservation, transportation, and storage to prevent degradation or contamination of the analyte. ucf.edu For phenoxy acid herbicides, samples are typically stored in amber glass containers and refrigerated at 4°C. ucf.edu A strict chain-of-custody protocol must be maintained to document sample handling from collection to analysis. ok.gov
Method Validation: Before analyzing field samples, the analytical method must be validated to demonstrate its suitability for the intended purpose. researchgate.net Validation parameters include:
Selectivity/Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix.
Linearity: The range over which the instrument response is proportional to the analyte concentration. Calibration curves should have a coefficient of determination (r²) of >0.99. researchgate.net
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.netresearchgate.net
Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or by analyzing spiked samples. usgs.gov
Precision: The degree of agreement among replicate measurements, typically expressed as relative standard deviation (RSD). researchgate.netusgs.gov
Calibration: Instruments must be calibrated using standard solutions of known concentrations. usgs.gov A multi-point calibration curve is typically generated to bracket the expected concentration range of the samples. Continuing calibration verification (CCV) standards are analyzed periodically to ensure the instrument remains calibrated throughout the analytical run.
Quality Control Samples: Various QC samples are analyzed alongside field samples to monitor method performance. ucf.edu These include:
Method Blanks: An analyte-free matrix (e.g., reagent water) that is carried through the entire analytical procedure. ucf.edu It is used to check for contamination.
Laboratory Fortified Blanks (Spikes): A method blank to which a known amount of the analyte is added. It is used to assess method accuracy. Recoveries are expected to fall within a predefined range (e.g., 70-130%).
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Field samples to which a known amount of the analyte is added. They are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision. usgs.gov
Laboratory Duplicates: A field sample that is analyzed twice to assess the precision of the method. ucf.edu
Surrogate Compounds: A compound that is chemically similar to the analyte but not expected to be present in the sample. It is added to every sample before extraction to monitor the efficiency of the sample preparation and analysis process. usgs.gov
Interactive Table 2: Key QA/QC Parameters and Acceptance Criteria for Herbicide Analysis
| QA/QC Parameter | Description | Typical Frequency | Acceptance Criteria | Reference |
| Method Blank | Analyte-free matrix processed with samples | One per analytical batch | Below Limit of Detection (LOD) | ucf.edu |
| Calibration Verification | Standard to check instrument calibration | Every 10-20 samples | ±15-20% of true value | usgs.gov |
| Laboratory Fortified Blank (Spike) | Known amount of analyte in a clean matrix | One per analytical batch | 70-130% recovery | researchgate.net |
| Matrix Spike / Matrix Spike Duplicate | Spiked field samples to assess matrix effects | One set per analytical batch or per 20 samples | Recovery and RPD within established limits | usgs.gov |
| Laboratory Duplicate | Replicate analysis of a field sample | One per analytical batch | Relative Percent Difference (RPD) within established limits (e.g., <20%) | ucf.edu |
| Surrogate Standard | Compound added to all samples before extraction | In every sample | Recovery within established limits (e.g., 60-140%) | usgs.gov |
Structure Activity Relationship Sar Studies of 4 2,3 Dichlorophenoxy Butanoic Acid Analogues
Impact of Aromatic Ring Substitution Patterns on Biological Activity (e.g., Dichloro-Isomer Specificity)
The substitution pattern on the aromatic ring of phenoxyalkanoic acids plays a pivotal role in determining their biological activity. The position and nature of substituents, particularly halogens, can significantly influence the molecule's interaction with auxin receptors.
Research on various phenoxyacetic acid derivatives has shown that the electronic charge distribution in the aromatic ring is a key determinant of reactivity. mdpi.com For instance, in dichlorophenoxyacetic acids, the substitution pattern affects the aromaticity and, consequently, the reactivity of the molecule. mdpi.com While 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely known herbicide, the 2,3-dichloro isomer possesses distinct properties. mdpi.comnih.gov The proximity of the chlorine atoms in the 2,3-position leads to a greater disturbance of the electronic charge distribution compared to the 2,4-substitution pattern. mdpi.com This altered electronic environment can affect how the molecule binds to its target receptors.
Studies comparing different isomers of dichlorophenoxyacetic acid indicate that the 2,4- and 2,3-isomers are among the most reactive in the series, suggesting a higher potential for biological activity. mdpi.com The herbicidal activity of phenoxyalkanoic acids is dependent on their ability to mimic the natural auxin, indole-3-acetic acid (IAA), and bind to auxin receptors like TIR1/AFB. nih.govnih.gov The specific placement of chlorine atoms on the phenyl ring is critical for this interaction. While 2,4-D shows weaker binding to TIR1/AFB receptors compared to IAA, other phenoxy-carboxylate auxins like mecoprop and dichlorprop exhibit higher binding affinity to certain receptor types. nih.gov This highlights the specificity conferred by the substitution pattern.
The table below summarizes the relative reactivity of different phenoxyacetic acid derivatives based on their aromatic substitution, which can be correlated with their potential biological activity.
| Compound | Substitution Pattern | Relative Reactivity (based on GAP energy) |
| Phenoxyacetic acid | Unsubstituted | Lowest |
| 2-Chlorophenoxyacetic acid | Monochloro | Moderate |
| 2,3-Dichlorophenoxyacetic acid | Dichloro | High |
| 2,4-Dichlorophenoxyacetic acid | Dichloro | High |
| 4-Chloro-2-methylphenoxyacetic acid | Monochloro, Monomethyl | High |
| 4-Chlorophenoxyacetic acid | Monochloro | Highest |
This table is generated based on the reactivity series provided in a study on phenoxyacetic acid derivatives mdpi.com, where higher reactivity suggests a greater potential for biological interaction.
Influence of Side-Chain Length and Modifications on Auxinic Efficacy and Metabolism
The carboxylic acid side chain is a defining feature of auxin herbicides, and its length and structure are critical for activity. For phenoxyalkanoic acids, the side chain must be of a certain length to allow for the proper orientation of the terminal carboxyl group relative to the aromatic ring, which is essential for binding to the auxin receptor.
The conversion of longer-chain phenoxyalkanoic acids to their shorter, more active acetic acid analogues is a key metabolic process in plants. For example, 2,4-dichlorophenoxybutyric acid (2,4-DB) is itself inactive but is converted to the herbicidally active 2,4-D through β-oxidation in susceptible plants. nih.gov This metabolic activation is a basis for selectivity, as some plants lack the necessary enzymes to perform this conversion. It is plausible that 4-(2,3-dichlorophenoxy)butanoic acid undergoes a similar metabolic activation to a more active form.
Modifications to the side chain can also influence the compound's biological activity. Studies on other classes of compounds have shown that even minor changes to the side chain can alter binding properties and intrinsic activity. nih.gov For phenoxyacetic acid derivatives developed as potential radiosensitizers, a linker of three carbon atoms in the side chain was found to be optimal. mdpi.com This suggests that the four-carbon butanoic acid side chain of this compound is within a favorable range for biological activity.
The metabolism of phenoxyalkanoic acids is also influenced by the side-chain structure. The rate of degradation by microorganisms can vary depending on the length of the side chain. For example, a bacterial strain capable of degrading various phenoxyalkanoic acids was isolated from an aquifer, demonstrating that environmental metabolism is also a factor. nih.gov
The table below illustrates the concept of metabolic activation of phenoxybutyric acids.
| Compound | Side Chain | Biological Activity | Metabolic Fate in Susceptible Plants |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Acetic acid (2 carbons) | Active Herbicide | N/A |
| 2,4-Dichlorophenoxybutyric acid (2,4-DB) | Butyric acid (4 carbons) | Inactive Prodrug | β-oxidation to 2,4-D |
| This compound | Butanoic acid (4 carbons) | Likely a Prodrug | Presumed β-oxidation to an active form |
Molecular Docking and Computational Chemistry Approaches to Receptor Binding Affinity
Molecular docking and computational chemistry have become indispensable tools for understanding the interactions between small molecules and their biological targets at the molecular level. For auxin-like compounds, these methods are used to predict the binding affinity and orientation within the auxin receptor pocket, providing insights into the structural basis of their activity.
The primary targets for auxin herbicides are the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. nih.govnih.gov Molecular docking studies can model the binding of this compound analogues into the binding pocket of these receptors. These studies have shown that synthetic auxins, despite their structural differences from the natural auxin IAA, can fit into the TIR1 binding pocket. nih.govscispace.com
Computational analyses can calculate binding energies, which provide a quantitative measure of the affinity of a ligand for its receptor. For example, molecular docking of 3,4-dichlorophenylacetic acid, an auxin analog, with TIR1 and other AFB receptors revealed preferential binding to TIR1, with a calculated binding energy of -6.037 kcal/mol. nih.gov Similar computational approaches can be applied to this compound to predict its binding affinity and compare it with other known auxins.
These computational methods also help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, in the binding of some ligands to PPARγ, a halogen bond between a bromine atom on the aromatic ring and a backbone nitrogen atom of a phenylalanine residue was found to increase binding affinity. nih.gov Similar interactions may be important for the binding of dichlorinated phenoxybutanoic acids to auxin receptors.
| Parameter | Description | Relevance to this compound |
| Binding Energy (ΔG) | The free energy change upon binding of a ligand to a receptor; a more negative value indicates higher affinity. | Can be calculated to predict the binding strength of the compound and its analogues to auxin receptors. |
| Docking Score | A scoring function used in molecular docking to rank different binding poses of a ligand. | Helps in identifying the most likely binding orientation of the molecule within the receptor pocket. |
| Key Interactions | Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and receptor. | Identification of these interactions can explain the basis of binding affinity and guide the design of more potent analogues. |
This table outlines the key parameters used in molecular docking and computational chemistry to assess receptor binding affinity.
Role As a Research Probe in Plant Science and Molecular Biology
Contributions to Understanding Plant Hormone Homeostasis:The scientific literature does not contain any studies that have utilized 4-(2,3-Dichlorophenoxy)butanoic acid to investigate the regulation and balance of plant hormones.
Due to the lack of available research, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time. The focus of research has historically been on other isomers of dichlorophenoxyalkanoic acids, leaving the biological activity of this compound in plants an uninvestigated area.
Future Research Directions and Unresolved Questions Regarding 4 2,3 Dichlorophenoxy Butanoic Acid
Elucidation of Novel Metabolic Pathways and Metabolites
The metabolic fate of 4-(2,3-Dichlorophenoxy)butanoic acid in plants, microorganisms, and other biological systems is a critical area of future research. While the metabolism of other phenoxyalkanoic acids, such as 2,4-D, has been studied, it is crucial to determine the specific pathways for the 2,3-dichloro isomer. The position of the chlorine atoms on the phenyl ring can significantly influence enzymatic action and the resulting metabolites.
Future research should focus on identifying the primary routes of detoxification and degradation. In many plants, the metabolism of auxinic herbicides involves several key phases. nih.govresearchgate.net Phase I reactions often involve hydroxylation of the aromatic ring, catalyzed by cytochrome P450 monooxygenases. nih.gov Phase II involves the conjugation of the parent compound or its hydroxylated metabolites with sugars (forming glucosides) or amino acids. nih.govnih.gov
Unresolved questions include:
Does the 2,3-dichloro substitution pattern lead to unique hydroxylated intermediates not seen with other isomers, such as 4-hydroxy-2,3-dichlorophenoxy-butanoic acid?
What are the specific glycosyltransferases or other enzymes responsible for conjugating this compound and its metabolites?
How do the metabolic rates and pathways differ between tolerant and susceptible plant species, and what is the role of microbial metabolism in its environmental degradation? nih.govnih.govacs.org
Investigating these questions will require in-vivo and in-vitro studies using radiolabeled compounds to trace the formation of novel metabolites, which can then be identified using high-resolution mass spectrometry.
Table 1: Potential Metabolic Reactions for this compound
| Metabolic Phase | Potential Reaction | Key Enzymes to Investigate | Potential Metabolites |
|---|---|---|---|
| Phase I | Ring Hydroxylation | Cytochrome P450 Monooxygenases | Hydroxylated derivatives (e.g., 4-(4-hydroxy-2,3-dichlorophenoxy)butanoic acid) |
| Phase I | Side-Chain Cleavage | Dioxygenases | 2,3-Dichlorophenol (B42519) |
| Phase II | Conjugation | Glycosyltransferases (GTs) | O-glucosides of hydroxylated metabolites |
| Phase II | Conjugation | Amino Acid Synthetases | Amino acid conjugates (e.g., with aspartic or glutamic acid) |
Advanced Spectroscopic Characterization of Interactions within Biological Systems
Understanding how this compound interacts with its molecular targets is fundamental to elucidating its mechanism of action. Advanced spectroscopic techniques offer powerful tools to probe these interactions at a molecular level, providing insights that are currently lacking.
Future research should employ a multi-spectroscopic approach to study the binding of this compound to key biological macromolecules, such as auxin receptors, binding proteins, and enzymes. nih.govnih.gov Techniques like fluorescence spectroscopy can be used to study binding affinities and conformational changes in proteins upon ligand interaction. nih.govproquest.com Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy can provide detailed structural information about the binding site and the nature of the chemical interactions, such as hydrogen bonding and hydrophobic interactions. tandfonline.com
Unresolved questions include:
What is the precise binding affinity and mode of interaction of this compound with the auxin receptor complex (e.g., TIR1/AFB)?
How does its binding compare to that of natural auxins like indole-3-acetic acid and other synthetic auxins?
Can techniques like native mass spectrometry and Fourier-transform infrared (FTIR) spectroscopy reveal conformational changes in target proteins induced by the binding of this specific isomer? tandfonline.comsszp.eu
These studies would clarify the structural basis for its biological activity and provide valuable data for designing more selective herbicides. nih.gov
Table 2: Spectroscopic Techniques for Investigating Biological Interactions
| Technique | Information Gained | Biological System Studied |
|---|---|---|
| Fluorescence Spectroscopy | Binding constants (Ka), quenching mechanisms, conformational changes | Herbicide-protein interactions (e.g., with serum albumin, target enzymes) nih.govproquest.com |
| Nuclear Magnetic Resonance (NMR) | Identification of binding sites, structural changes in ligand and protein | Herbicide-receptor binding, altered chemical environments tandfonline.com |
| Raman & FTIR Spectroscopy | Changes in vibrational modes, secondary structure of proteins | Herbicide-induced changes in protein amide I and II bands tandfonline.comsszp.eu |
| Mass Spectrometry (MS) | Adduct formation, stoichiometry of binding | Confirmation of herbicide-protein complex formation tandfonline.com |
Systems Biology Approaches to Understanding Global Plant Responses
To move beyond a single target or pathway, systems biology offers a holistic view of the global physiological and molecular responses of plants to this compound. Approaches like metabolomics and transcriptomics can generate comprehensive datasets that reveal the broader impact of the compound. nih.govmdpi.com
Future research should utilize these "omics" technologies to create a detailed profile of the changes that occur in a plant following treatment. Metabolomic analysis, using platforms like LC-MS and GC-MS, can identify and quantify hundreds of small molecules, revealing shifts in primary and secondary metabolism. nih.govmdpi.comresearchgate.net Transcriptomics (e.g., RNA-Seq) can identify the upregulation or downregulation of genes involved in hormone signaling, stress response, and detoxification pathways, such as the GH3 genes that conjugate auxins. nih.gov
Unresolved questions include:
What are the specific metabolic signatures in plants treated with this compound, and how do they differ from responses to other auxinic herbicides?
Which gene networks are significantly perturbed, and can this information pinpoint novel mechanisms of action or resistance?
How does this compound affect the interplay between different plant hormone networks, such as auxin, ethylene, and abscisic acid? nih.govnih.gov
Integrating these large-scale datasets can provide a comprehensive model of the plant's response, from the initial perception of the chemical to the ultimate physiological outcome.
Development of Enhanced Analytical Strategies for Environmental Monitoring
The presence and persistence of this compound and its metabolites in the environment are of significant concern. Therefore, the development of highly sensitive and selective analytical methods for its detection in complex matrices like soil and water is essential for effective environmental monitoring.
Future research should focus on optimizing and validating advanced analytical techniques. While methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are standard for pesticide analysis, specific methods for the 2,3-dichloro isomer are not well-established. oup.comresearchgate.netresearchgate.net The development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods would offer superior sensitivity and specificity, allowing for detection at trace levels. waters.comjneonatalsurg.com
Unresolved questions include:
What are the most efficient extraction techniques (e.g., solid-phase extraction, QuEChERS) for isolating this compound and its unique metabolites from various environmental samples?
Can novel sensors or immunoassays be developed for rapid, on-site screening of this compound in water sources?
What is the environmental half-life and mobility of this specific isomer in different soil types and aquatic systems?
Establishing robust analytical strategies is a prerequisite for assessing environmental exposure, understanding its fate and transport, and ensuring regulatory compliance.
Q & A
Q. What are the established synthetic routes for 4-(2,4-dichlorophenoxy)butanoic acid, and what factors influence yield optimization?
A common method involves reacting 1-(3-bromopropoxy)-2,4-dichlorobenzene with γ-butyrolactone under basic conditions (e.g., KOH) to form the butanoic acid backbone. Yield optimization depends on reaction temperature (typically 80–100°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity . Alternative routes include ester hydrolysis of precursors like isooctyl 4-(2,4-dichlorophenoxy)butyrate under acidic conditions .
Q. Which analytical techniques are most effective for quantifying 2,4-DB in environmental samples?
High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is preferred for its sensitivity in detecting 2,4-DB at low concentrations (ppm levels). Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives (e.g., methyl esters), while melting point analysis (118–120°C) and Fourier-transform infrared spectroscopy (FTIR) validate structural integrity . For soil matrices, solid-phase extraction (SPE) with C18 cartridges improves recovery rates .
Q. What is the herbicidal mechanism of action of 2,4-DB, and how does structural modification affect activity?
2,4-DB acts as a synthetic auxin, disrupting plant cell elongation and causing uncontrolled growth. The chlorine substituents at the 2- and 4-positions of the phenoxy group enhance binding to auxin receptors. Structural analogs with shorter alkyl chains (e.g., 2,4-D) exhibit faster translocation but reduced persistence, while ester derivatives (e.g., isooctyl esters) improve lipid solubility for foliar absorption .
Advanced Research Questions
Q. How do metabolic pathways of 2,4-DB in plants differ from microbial degradation, and what are the key intermediates?
In plants, β-oxidation shortens the butanoic acid side chain to form 2,4-dichlorophenoxyacetic acid (2,4-D), the active herbicidal metabolite. Microbial degradation involves hydroxylation at the phenyl ring (via monooxygenases) or cleavage of the ether bond, producing 2,4-dichlorophenol and succinic acid derivatives. Contradictions in degradation rates across studies may arise from microbial community diversity or soil pH variations .
Q. What experimental strategies resolve contradictions in reported herbicidal efficacy across different soil types?
Controlled microcosm studies comparing organic matter content, clay composition, and pH are essential. For example, 2,4-DB exhibits reduced efficacy in high-clay soils due to adsorption, which can be mitigated by co-applying surfactants. Isotopic labeling (e.g., ¹⁴C-tracers) tracks mobility and degradation pathways, addressing discrepancies in field vs. lab data .
Q. How can computational modeling predict the environmental persistence and mobility of 2,4-DB?
Quantitative structure-activity relationship (QSAR) models estimate physicochemical properties (e.g., log P = 3.1) to predict soil adsorption coefficients (Koc) and hydrolysis half-lives. Molecular dynamics simulations reveal interactions with soil organic matter, while EPI Suite software assesses biodegradation probabilities. These models guide risk assessments but require validation against experimental leaching studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
